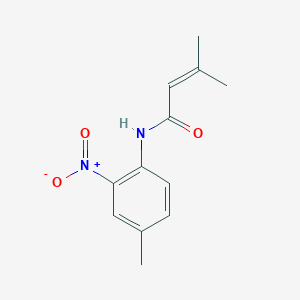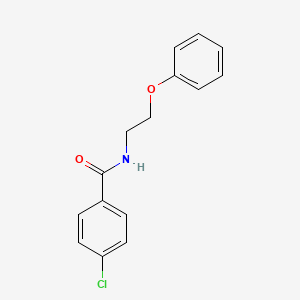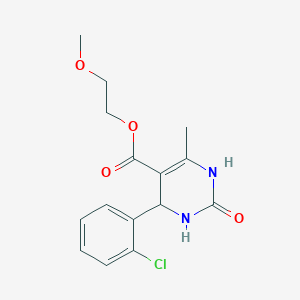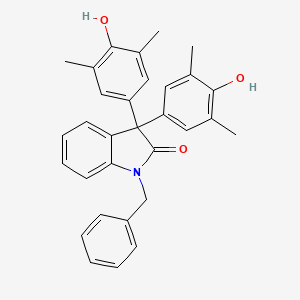
N-(2-cyclopentyl-4-methylpyrazol-3-yl)-2-(1,2,4-triazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyclopentyl-4-methylpyrazol-3-yl)-2-(1,2,4-triazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopentyl-4-methylpyrazol-3-yl)-2-(1,2,4-triazol-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole ring: Starting from cyclopentanone and hydrazine, the pyrazole ring can be synthesized through a condensation reaction.
Introduction of the methyl group: Methylation of the pyrazole ring can be achieved using methyl iodide in the presence of a base.
Attachment of the triazole moiety: The triazole ring can be introduced via a cyclization reaction involving an appropriate precursor such as 1,2,4-triazole-3-carboxylic acid.
Formation of the acetamide linkage: The final step involves coupling the pyrazole and triazole rings through an acetamide linkage, typically using acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-cyclopentyl-4-methylpyrazol-3-yl)-2-(1,2,4-triazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(2-cyclopentyl-4-methylpyrazol-3-yl)-2-(1,2,4-triazol-1-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of the pyrazole and triazole rings is often associated with bioactivity.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structure suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals. Its synthesis and functionalization can lead to the creation of novel compounds with desirable properties.
Wirkmechanismus
The mechanism of action of N-(2-cyclopentyl-4-methylpyrazol-3-yl)-2-(1,2,4-triazol-1-yl)acetamide would depend on its specific biological target. Generally, compounds with pyrazole and triazole rings can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-cyclopentyl-4-methylpyrazol-3-yl)-2-(1,2,4-triazol-1-yl)ethanamide
- N-(2-cyclopentyl-4-methylpyrazol-3-yl)-2-(1,2,4-triazol-1-yl)propionamide
- N-(2-cyclopentyl-4-methylpyrazol-3-yl)-2-(1,2,4-triazol-1-yl)butanamide
Uniqueness
The uniqueness of N-(2-cyclopentyl-4-methylpyrazol-3-yl)-2-(1,2,4-triazol-1-yl)acetamide lies in its specific combination of functional groups and ring structures. This unique arrangement can lead to distinct chemical and biological properties, setting it apart from similar compounds.
Eigenschaften
IUPAC Name |
N-(2-cyclopentyl-4-methylpyrazol-3-yl)-2-(1,2,4-triazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O/c1-10-6-15-19(11-4-2-3-5-11)13(10)17-12(20)7-18-9-14-8-16-18/h6,8-9,11H,2-5,7H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPCMCALYWNMPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C2CCCC2)NC(=O)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[3-(3-chlorophenyl)-1-methylpyrazol-4-yl]methyl]-N-methyl-2-(1-methylpyrazol-4-yl)ethanamine](/img/structure/B4912861.png)


![N-(2,5-difluorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4912878.png)
![ethyl N-[(4-{3-[(4-fluorobenzyl)amino]-3-oxopropyl}-1-piperidinyl)carbonyl]-beta-alaninate](/img/structure/B4912885.png)
![3-{4-OXO-4-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]BUTYL}-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE](/img/structure/B4912891.png)
![2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(2-PHENYLETHYL)ACETAMIDE](/img/structure/B4912910.png)

![N,N-dimethyl-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]aniline;oxalic acid](/img/structure/B4912930.png)

![2-Phenoxyethyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B4912940.png)
![2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]BENZENESULFONAMIDO}-N-(PROP-2-EN-1-YL)ACETAMIDE](/img/structure/B4912946.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[4-(2-naphthylsulfonyl)-1-piperazinyl]quinoxaline](/img/structure/B4912958.png)
